2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one

Tyrosinase Inhibition Melanogenesis Cosmetic Depigmentation

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one (CAS 24389-48-8) is a synthetic aurone flavonoid bearing a single hydroxyl group at the 4'-position of the benzylidene ring and no substituents on the benzofuran A-ring. With a molecular weight of 238.24 g/mol, a calculated LogP of 3.01, and only one hydrogen bond donor, it represents the simplest hydroxylated member of the benzylidenebenzofuran-3(2H)-one pharmacophore class.

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
Cat. No. B14710485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)O)O2
InChIInChI=1S/C15H10O3/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9,16H/b14-9+
InChIKeyBAYNHPXTNUSVIZ-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one: Monohydroxylated Aurone Scaffold for Targeted Tyrosinase Probe Development and SAR Derivatization


2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one (CAS 24389-48-8) is a synthetic aurone flavonoid bearing a single hydroxyl group at the 4'-position of the benzylidene ring and no substituents on the benzofuran A-ring [1]. With a molecular weight of 238.24 g/mol, a calculated LogP of 3.01, and only one hydrogen bond donor, it represents the simplest hydroxylated member of the benzylidenebenzofuran-3(2H)-one pharmacophore class . Its minimal functionalization provides a well-defined baseline for structure-activity relationship (SAR) studies, particularly in the context of human tyrosinase inhibition, where it exhibits quantifiably distinct behavior from both its polyhydroxylated analogs and the clinical reference compound kojic acid [1][2].

Why Generic Aurone Substitution Fails for 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one: Hydroxylation Pattern Dictates Inhibitory Potency and Mechanism


Interchanging aurone derivatives without strict attention to the hydroxylation pattern on the A- and B-rings leads to catastrophic loss of target engagement or, conversely, a switch from inhibitor to substrate behavior. The unsubstituted benzylidenebenzofuran-3(2H)-one scaffold is essentially inactive against human tyrosinase, while 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one, bearing a single 4'-OH, achieves 39% inhibition at 0.1 mM [1]. Adding a second hydroxyl group at the 6-position of the benzofuran ring (producing hispidol, or 6,4'-dihydroxyaurone) nearly doubles this inhibition to 69% at the same concentration and introduces potent monoamine oxidase A (MAO-A) inhibitory activity (Ki = 0.10 µM) that is completely absent in the monohydroxylated parent [2][3]. The trihydroxylated congener 4,6,4'-trihydroxyaurone further elevates tyrosinase inhibition to 75% at 0.1 mM [1]. These stepwise gains mean that procurement of an incorrect aurone analog—even one differing by a single hydroxyl—yields a fundamentally different pharmacological tool with divergent potency, selectivity, and mechanism of action.

Quantitative Comparator Evidence for 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one: Potency, Selectivity, and Scaffold Differentiation


Human Tyrosinase Inhibition: 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one Achieves 39% Inhibition at 0.1 mM, Outperforming Kojic Acid at 70-Fold Lower Concentration While Defining the Baseline for Polyhydroxylated Aurones

In a direct head-to-head study using human melanocyte-derived tyrosinase, 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one (designated compound 7a) inhibited the enzyme by 39% at a concentration of 0.1 mM [1]. Under identical assay conditions, the clinically used tyrosinase inhibitor kojic acid achieved only 20% inhibition, but required a 70-fold higher concentration of 7 mM to do so [2]. Meanwhile, the polyhydroxylated analog 4,6,4'-trihydroxyaurone reached 75% inhibition at 0.1 mM, and the 6-hydroxy derivative hispidol reached 69% inhibition at 0.1 mM [1]. This positions the target compound as having intermediate inhibitory potency—substantially more effective than kojic acid on a concentration-normalized basis, but deliberately less potent than di- or tri-hydroxylated aurones, making it a useful moderate-affinity probe for SAR studies.

Tyrosinase Inhibition Melanogenesis Cosmetic Depigmentation

Mushroom Tyrosinase IC50: Hydroxylation at the 4-Position of the Benzofuran A-Ring Confers a 8.8-Fold Potency Gain Over Kojic Acid, Defining the Structural Threshold for Low-Micromolar Inhibition

In a cross-study comparison using mushroom tyrosinase, the closest available comparator to the target compound—4-hydroxy-2-(4-hydroxybenzylidene)benzofuran-3(2H)-one, which bears an additional 4-OH on the benzofuran A-ring—exhibited an IC50 of 31.7 µM [1]. The 6-hydroxy regioisomer (hispidol) showed comparable potency with an IC50 of 38.4 µM, while the standard kojic acid was substantially weaker with an IC50 of 280 µM [1][2]. Although the target compound with a single 4'-OH was not included in this specific dataset, the dramatic 8.8-fold potency gap between the 4-hydroxy-A-ring derivative and kojic acid establishes that even minimal A-ring hydroxylation on the aurone scaffold produces a step-change in tyrosinase inhibitory capacity. The target compound, lacking this A-ring hydroxyl, is projected to exhibit weaker inhibition than its 4-hydroxy-A-ring counterpart, positioning it as the minimal-viability scaffold for exploratory tyrosinase probe development.

Mushroom Tyrosinase Enzyme Kinetics Aurone SAR

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one Exhibits Negligible Activity (IC50 > 32 µM), Confirming That Monohydroxylation Is Insufficient for PTP1B Engagement

When evaluated against recombinant human PTP1B (residues 1–322) expressed in Escherichia coli using p-nitrophenyl phosphate (pNPP) as substrate, 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one displayed an IC50 greater than 32,000 nM (>32 µM) [1]. In contrast, structurally more complex aurone derivatives—such as those incorporating additional hydroxyl or prenyl substituents—have been reported to inhibit PTP1B with IC50 values as low as 11.3 µM [2]. This 2.8-fold or greater difference in potency confirms that a single 4'-hydroxy group is pharmacophorically insufficient for meaningful PTP1B catalytic site engagement. The target compound therefore offers a clean selectivity profile: it inhibits human tyrosinase while sparing PTP1B, a feature that is not shared by more heavily substituted aurones.

PTP1B Inhibition Anti-diabetic Target Aurone Selectivity

Physicochemical Differentiation: Calculated LogP of 3.01 and Single Hydrogen Bond Donor Distinguish This Compound from More Polar Polyhydroxylated Aurone Congeners

Vendor-certified calculated properties for 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one include a LogP of 3.01, a topological polar surface area (TPSA) of 46.53 Ų, and only one hydrogen bond donor . By comparison, the dihydroxylated analog hispidol (6,4'-dihydroxyaurone) possesses two hydrogen bond donors and a lower LogP, while 4,6,4'-trihydroxyaurone carries three H-bond donors and a further reduced LogP . The target compound's higher lipophilicity and reduced hydrogen bonding capacity predict superior passive membrane permeability relative to its polyhydroxylated counterparts, a property that can be advantageous in cell-based assays requiring intracellular target engagement.

Physicochemical Properties Lipophilicity Aurone Drug-likeness

Tyrosinase Effector Behavior: 4'-Hydroxyaurones Function as Substrates Rather Than Inhibitors of Certain Bacterial Tyrosinases, a Mechanistic Distinction Not Observed with 2'- or 3'-Hydroxy Regioisomers

A study using recombinant tyrosinase from the fungus Polyporus arcularius demonstrated that aurones bearing a 4'-hydroxy group on the B-ring act as substrates for this enzyme, undergoing oxidation rather than functioning as inhibitors [1]. In contrast, 2'- and 3'-hydroxyaurones behaved as enzyme activators, while the 2',4'-dihydroxyaurone acted as a true inhibitor [1]. This regiochemistry-dependent switch in effector behavior—from substrate to activator to inhibitor—is unique to the aurone scaffold and means that 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one cannot be generically substituted with a different hydroxy-regioisomer without fundamentally altering its interaction with the enzyme active site.

Tyrosinase Substrate Enzyme Mechanism Aurone Regioselectivity

Optimal Research and Industrial Application Scenarios for 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one Based on Quantitative Differentiation Evidence


SAR Baseline Scaffold for Medicinal Chemistry Optimization of Human Tyrosinase Inhibitors

The compound's moderate 39% inhibition of human tyrosinase at 0.1 mM provides an ideal starting point for systematic SAR exploration. Medicinal chemists can introduce A-ring hydroxyl, methoxyl, or halogen substituents onto this scaffold and quantitatively measure potency gains against the 4,6,4'-trihydroxyaurone benchmark (75% at 0.1 mM) and kojic acid (20% at 7 mM) [1]. Because the compound does not saturate the target, both positive and negative SAR trends are detectable within a single assay window. Its favorable LogP of 3.01 further supports cell-based follow-up assays requiring membrane permeability [2].

Selective Tyrosinase Probe in Dual-Target Screening Panels Requiring PTP1B Sparing

With an IC50 > 32 µM against PTP1B, this compound offers a clean selectivity window when screening for tyrosinase inhibitors in assays where PTP1B co-inhibition would confound results [1]. This is in contrast to more heavily substituted aurones that exhibit dual tyrosinase/PTP1B inhibitory activity. Researchers studying melanogenesis pathways in cellular models can use this compound as a target-selective chemical probe without concern for PTP1B-mediated off-target effects on insulin signaling pathways.

Negative Control and Minimal-Binding Comparator for Polyhydroxylated Aurone Development Programs

The compound's deliberate absence of A-ring hydroxylation—the key structural feature driving potency gains from 39% to 69–75% inhibition in human tyrosinase assays—makes it an essential negative control for experiments designed to validate the contribution of specific hydroxyl groups to target engagement [1]. Procurement of this compound alongside hispidol (6-OH) and 4,6,4'-trihydroxyaurone enables a complete hydroxylation-gradient experiment within a single study, controlling for scaffold effects while isolating the pharmacophoric contribution of each hydroxyl substituent.

Cosmetic Depigmentation Formulation Development Requiring Favorable Skin Permeability Parameters

The compound's calculated LogP of 3.01 and TPSA of 46.53 Ų fall within ranges associated with favorable dermal absorption, while its single hydrogen bond donor minimizes aqueous solubility barriers that limit formulation of more polar aurones [1]. Patented use of aurones in cosmetic and dermatological depigmentation compositions specifically encompasses this scaffold class [2]. The compound's intermediate tyrosinase potency is well-suited for cosmetic applications where complete enzymatic ablation is undesirable, offering a balanced efficacy-safety profile compared to the more potent but potentially irritant 4,6,4'-trihydroxyaurone .

Quote Request

Request a Quote for 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.